3,5-Dichloro-6-(2-chlorophenyl)-1-methylpyrazin-2(1H)-one
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Overview
Description
3,5-Dichloro-6-(2-chlorophenyl)-1-methylpyrazin-2(1H)-one is a synthetic organic compound belonging to the pyrazinone family. Compounds in this family are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-6-(2-chlorophenyl)-1-methylpyrazin-2(1H)-one typically involves the reaction of 2-chlorobenzoyl chloride with 3,5-dichloro-2-methylpyrazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming more oxidized derivatives.
Reduction: Reduction reactions may lead to the formation of less chlorinated or dechlorinated products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized pyrazinone derivative, while substitution could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Could be used in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-6-(2-chlorophenyl)-1-methylpyrazin-2(1H)-one would depend on its specific biological activity. Generally, compounds in this family may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-2-methylpyrazine
- 2-Chlorobenzoyl chloride
- Other chlorinated pyrazinones
Uniqueness
3,5-Dichloro-6-(2-chlorophenyl)-1-methylpyrazin-2(1H)-one is unique due to the presence of both chlorinated phenyl and pyrazinone moieties, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C11H7Cl3N2O |
---|---|
Molecular Weight |
289.5 g/mol |
IUPAC Name |
3,5-dichloro-6-(2-chlorophenyl)-1-methylpyrazin-2-one |
InChI |
InChI=1S/C11H7Cl3N2O/c1-16-8(6-4-2-3-5-7(6)12)9(13)15-10(14)11(16)17/h2-5H,1H3 |
InChI Key |
ZYVBGBNIWVLWMH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(N=C(C1=O)Cl)Cl)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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